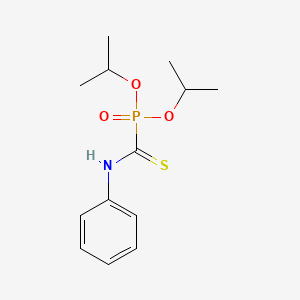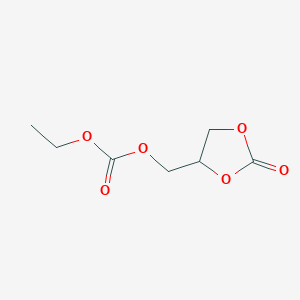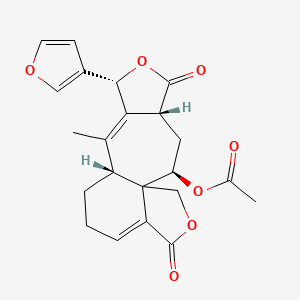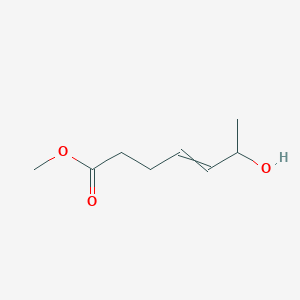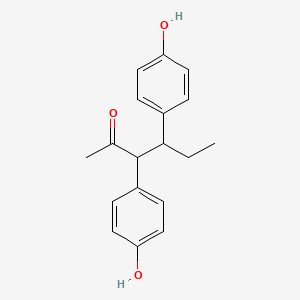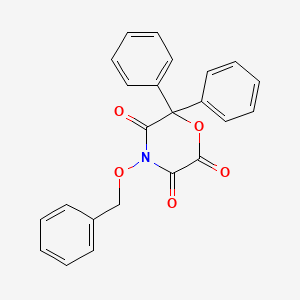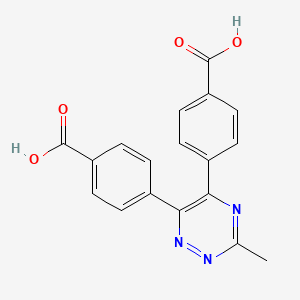
4,4'-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a triazine ring substituted with a methyl group and two benzoic acid moieties. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium carbonate as a base in an ice bath.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with molecular targets and pathways. The triazine ring can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Similar structure but contains a tetrazine ring instead of a triazine ring.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for activation of carboxylic acids.
Uniqueness
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
109424-71-7 |
|---|---|
分子式 |
C18H13N3O4 |
分子量 |
335.3 g/mol |
IUPAC名 |
4-[6-(4-carboxyphenyl)-3-methyl-1,2,4-triazin-5-yl]benzoic acid |
InChI |
InChI=1S/C18H13N3O4/c1-10-19-15(11-2-6-13(7-3-11)17(22)23)16(21-20-10)12-4-8-14(9-5-12)18(24)25/h2-9H,1H3,(H,22,23)(H,24,25) |
InChIキー |
CGTIZXZPQUDMRF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N=N1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
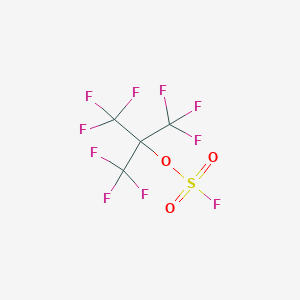
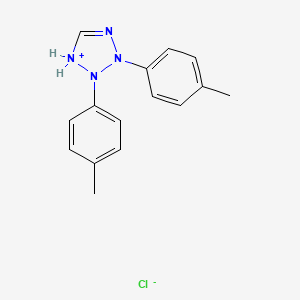
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

